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Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

Cat. No.: B1331670 Get Quote

This technical guide provides a comprehensive overview of the structural analogs of (2,4,5-
Trimethoxyphenyl)methanol, catering to researchers, scientists, and drug development

professionals. The document delves into their synthesis, biological activities, and structure-

activity relationships, presenting quantitative data in structured tables, detailing experimental

protocols, and visualizing key pathways and workflows.

Introduction
(2,4,5-Trimethoxyphenyl)methanol and its structural analogs represent a diverse class of

chemical compounds with a wide array of pharmacological activities. These activities range

from potential therapeutic applications, such as anticancer and neuroprotective effects, to

psychoactive properties. A key structural feature of many of these analogs is the 2,4,5-

trimethoxyphenyl moiety, which is crucial for their biological action. Notable analogs include

asarone isomers (α and β-asarone), which are naturally occurring phenylpropanoids, and

synthetic amphetamine derivatives like 2,4,5-Trimethoxyamphetamine (TMA-2). Understanding

the structure-activity relationships (SAR) of these compounds is vital for the design of new

molecules with improved potency and reduced toxicity.

Biological Activities and Structure-Activity
Relationships
The biological activities of (2,4,5-Trimethoxyphenyl)methanol analogs are diverse. Asarone

derivatives, for instance, have been investigated for their neuroprotective, anti-epileptic,
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antidepressant, and hypolipidemic properties.[1][2] Some analogs have also shown promise in

exhibiting anti-amyloidogenic effects, suggesting potential applications in Alzheimer's disease

research.[1]

In contrast, amphetamine analogs such as TMA-2 are known for their potent psychedelic

effects, which are primarily mediated through their interaction with serotonin receptors,

particularly the 5-HT₂ₐ receptor.[3][4][5] The positioning of the methoxy groups on the phenyl

ring is a critical determinant of pharmacological activity. Research has demonstrated that the

2,4,5-substitution pattern is particularly important for potent psychoactive effects.[6]

Chalcone derivatives incorporating the trimethoxyphenyl group have been synthesized and

evaluated for their anticancer activities.[7] These compounds have been shown to induce cell

cycle arrest and apoptosis in cancer cell lines.

Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity and toxicity of

various (2,4,5-Trimethoxyphenyl)methanol structural analogs.

Table 1: Cytotoxicity of Trimethoxyphenyl-Based Analogs against HepG2 Cell Line[8][9]

Compound IC₅₀ (µM)

Compound 9 1.38

Compound 10 2.15

Compound 11 3.21

Podophyllotoxin (Reference) Not Specified

Table 2: Receptor Binding and Activation Data for 2,4,5-Trimethoxyamphetamine (TMA-2)[5]
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Receptor Kᵢ (nM) EC₅₀ (nM) Eₘₐₓ (%)

5-HT₂ₐ 1300 190 84

5-HT₂ₒ Not Specified Not Specified Not Specified

5-HT₁ 46400 Not Specified Not Specified

Table 3: Toxicity Data for α-Asarone[10]

Organism Route of Administration LD₅₀ (mg/kg)

Mice Enteral 417.6

Mice Intra-abdominal 310

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of (2,4,5-Trimethoxyphenyl)methanol analogs.

Synthesis of (E)-4,5-dimethoxy-2-(1-
propenyl)nitrobenzene (An Asarone Analog)[11]

Nitration: A mixture of 6.05 g (0.034 mol) of 4,5-dimethoxy-2-(2-propenyl)benzene and 25.4 g

(0.423 mol) of glacial acetic acid is cooled to 5°C.

Concentrated nitric acid (4 mL, 0.1 mol) is added drop by drop while maintaining the

temperature at 5°C.

The mixture is stirred for an additional 20 minutes at the same temperature.

The reaction mixture is then poured onto ice, leading to the precipitation of a yellow

substance.

The precipitate is filtered, washed with water (3 x 5 mL), and dried in vacuo.
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Recrystallization from hexane yields 5.46 g (72%) of (E)-4,5-dimethoxy-2-(1-

propenyl)nitrobenzene as yellow needle-shaped crystals.

Synthesis of 1-(2,4,5-trimethoxyphenyl)-1-
nitropropene[12]

A mixture of β-asarone (10 g, 48 mmol) in 150 mL of ethyl acetate containing iodine (18.28 g,

72 mmol) is cooled to 0°C.

A solution of sodium nitrite (13.24 g, 192 mmol), ethylene glycol (8.93 g, 144 mmol), and 20

mL of water is added.

The reaction mixture is stirred at room temperature for 48 hours under a nitrogen

atmosphere.

The ethyl acetate layer is separated, washed with water, and then with 10% sodium

thiosulfate solution, and finally dried over MgSO₄.

The ethyl acetate is evaporated, and the residue is recrystallized from methanol to yield the

product as a yellow crystalline compound (70-75% yield).

In Vitro Genotoxicity Evaluation: Ames Test[13]
The potential mutagenicity of the test compounds is evaluated using the Ames test with

Salmonella typhimurium strains TA98 and TA100, in the presence of metabolic activation (S9

mix).

Varying concentrations of the test compounds are incubated with the bacterial strains and

the S9 mix.

The number of revertant colonies is counted after a suitable incubation period.

A compound is considered mutagenic if it induces a dose-dependent increase in the number

of revertant colonies.

In Vitro Genotoxicity Evaluation: Sister Chromatid
Exchange (SCE) Assay[13]
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Human lymphocytes are cultured in the presence of various concentrations of the test

compounds.

The cells are treated with bromodeoxyuridine (BrdU) to allow for the differential staining of

sister chromatids.

Metaphase spreads are prepared and stained to visualize the sister chromatid exchanges.

The number of SCEs per cell is counted, and a significant increase compared to the control

indicates potential genotoxicity.
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Caption: A generalized workflow for the synthesis and biological evaluation of (2,4,5-
Trimethoxyphenyl)methanol analogs.
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Caption: Simplified signaling pathway of TMA-2, a structural analog, at the 5-HT₂ₐ receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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